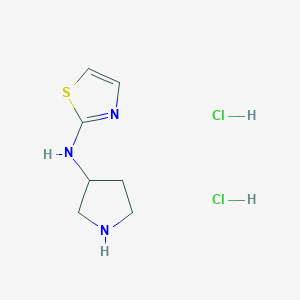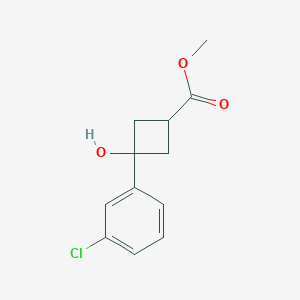
Methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
Vue d'ensemble
Description
Methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate (Methyl 3-Chloro-3-hydroxycyclobutane-1-carboxylate), also known as Methyl 3-Chlorocyclobutane-1-carboxylate, is an organic compound belonging to the class of cyclobutanes, which is a type of cyclic hydrocarbon. It is a colorless, crystalline solid with a molecular weight of 198.58 g/mol. It is a widely used compound in the fields of organic synthesis and pharmaceuticals due to its unique properties.
Applications De Recherche Scientifique
Synthesis and Reactions
Torquoselectivity in Electrocyclic Reactions : Studies have shown the competition between ester and formyl groups for control of torquoselectivity in cyclobutene electrocyclic reactions. Such reactions are fundamental in the synthesis of pyrane derivatives, confirming theoretical predictions about reaction outcomes (Niwayama & Houk, 1992).
Cyclisation Reactions : Research involving "hidden" axial chirality as a stereodirecting element in reactions with enol(ate) intermediates has been reported. Cyclisation reactions of certain carboxylates have demonstrated high enantiomeric purity and retention of configuration, suggesting the cyclisation reactions proceed via planar ester enol(ate) intermediates possessing axial chirality (Betts et al., 1999).
Isomerization Reactions : Epoxy derivatives of methylenecyclobutane-carbonitrile and methyl methylenecyclobutane-carboxylate have been shown to undergo isomerization into corresponding acid derivatives on treatment with lithium diisopropylamide, revealing insights into the reactivity and potential for generating complex structures (Razin & Ulin, 2003).
Synthetic Applications : The synthesis of novel cyclobutylalkylamine compounds, including sibutramine, a compound useful in the treatment of obesity, and its major human metabolites, has been described. The synthetic routes involve tandem Grignard-reduction reactions on cyclobutanecarbonitrile derivatives, showcasing the compound's versatility in medicinal chemistry applications (Jeffery et al., 1996).
Propriétés
IUPAC Name |
methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-16-11(14)8-6-12(15,7-8)9-3-2-4-10(13)5-9/h2-5,8,15H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNSILSMJPPFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



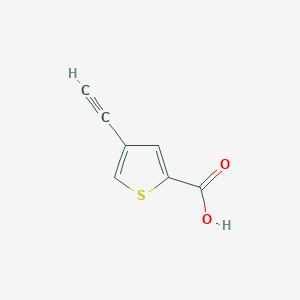
![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1472827.png)
![(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1472829.png)
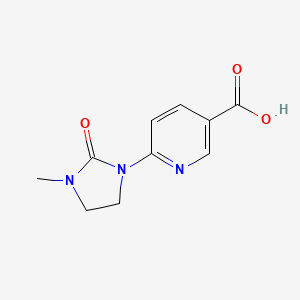
![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472833.png)
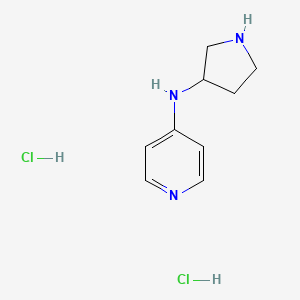
![N-(pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472836.png)
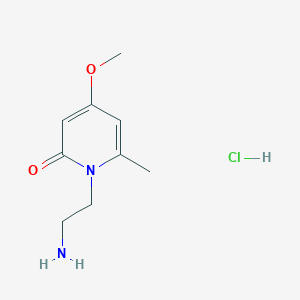
![3-(Prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1472838.png)
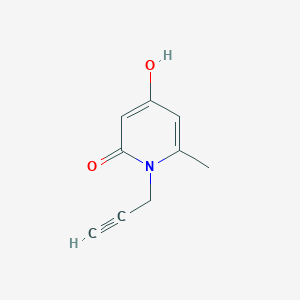
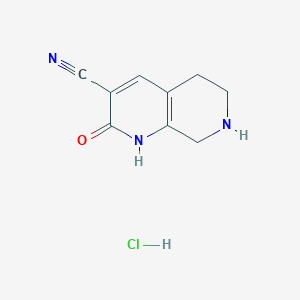
![8-(Pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472847.png)
![N-(pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472848.png)
